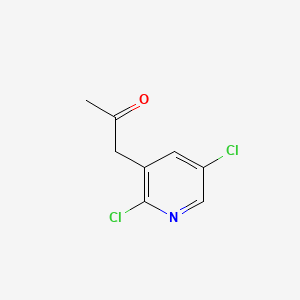
1-(2,5-二氯吡啶-3-基)丙酮
货号 B599245
CAS 编号:
1373233-13-6
分子量: 204.05
InChI 键: QPQJNQHWLHPQML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound with the CAS Number: 1373233-13-6. It has a molecular weight of 204.06 and its molecular formula is C8H7Cl2NO . The compound is also known by its IUPAC name, 1-(2,5-dichloro-3-pyridinyl)acetone .
Molecular Structure Analysis
The InChI code for 1-(2,5-Dichloropyridin-3-yl)propan-2-one is 1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.科学研究应用
1. Use in Nonlinear Optics
- Summary of Application: The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which is structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, has been studied for its potential applications in nonlinear optics .
- Methods of Application: The study involved second and third harmonic generation studies at five different characteristic wavelengths .
- Results or Outcomes: The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea .
2. Use in Medicinal Chemistry
- Summary of Application: Thiophene and its substituted derivatives, which include compounds like 1-(2,5-Dichloropyridin-3-yl)propan-2-one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results or Outcomes: Thiophene derivatives have been proven to be effective drugs in various disease scenarios. They have shown biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
3. Use in Cross-Coupling Reactions
- Summary of Application: 2,5-Dichloropyridine, a compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, is known to undergo cross-coupling reactions with arylboronic acids .
- Methods of Application: The reaction is typically carried out in the presence of a palladium catalyst, such as [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride .
- Results or Outcomes: The cross-coupling reaction leads to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
4. Use in Solvent-Free Organic Synthesis
- Summary of Application: A compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, namely 3-acetylpyridine, has been used in solvent-free organic synthesis .
- Methods of Application: The reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is reported to take place in a variety of solvents such as toluene and DMF, but it was most conveniently applied without the use of any solvent, by direct fusion of 3-acetylpyridine with 1.4 equivalents of N,N-dimethylformamide dimethylacetal .
- Results or Outcomes: The solvent-free reaction conditions offer several advantages, including reduced waste, lower cost, and improved reaction efficiency .
5. Use in Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters
- Summary of Application: 2,5-Dichloropyridine, a compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .
- Methods of Application: The synthesis involves a cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst .
- Results or Outcomes: The reaction leads to the formation of 6-halo-pyridin-3-yl boronic acids and esters, which are useful intermediates in organic synthesis .
6. Use in Solvent-Free Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
- Summary of Application: A compound structurally similar to 1-(2,5-Dichloropyridin-3-yl)propan-2-one, namely 3-acetylpyridine, has been used in the solvent-free synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .
- Methods of Application: The reaction involves the direct fusion of 3-acetylpyridine with 1.4 equivalents of N,N-dimethylformamide dimethylacetal .
- Results or Outcomes: The solvent-free reaction conditions offer several advantages, including reduced waste, lower cost, and improved reaction efficiency .
属性
IUPAC Name |
1-(2,5-dichloropyridin-3-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJNQHWLHPQML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(N=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742957 |
Source


|
| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloropyridin-3-yl)propan-2-one | |
CAS RN |
1373233-13-6 |
Source


|
| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
1363382-31-3
2-Bromo-3-(trifluoromethoxy)pyridine
1206978-11-1
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate
14891-13-5

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
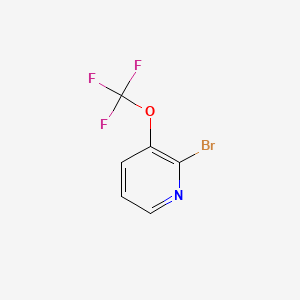
![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)
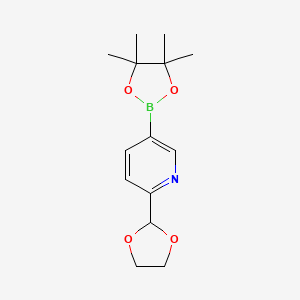
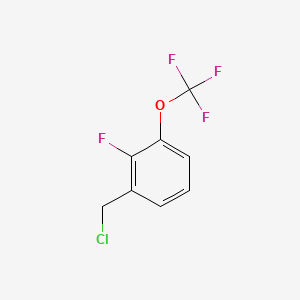
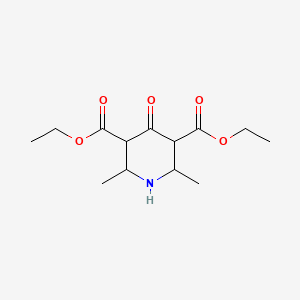
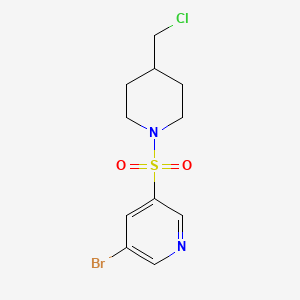
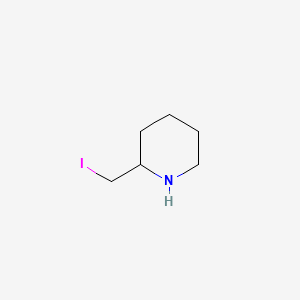

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)
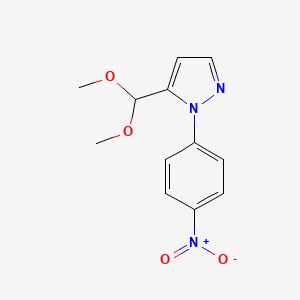
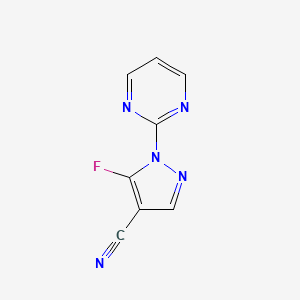
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)